7-Bromo Darifenacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo Darifenacin: is a derivative of Darifenacin, a selective muscarinic M3 receptor antagonist. Darifenacin is primarily used to treat urinary incontinence by reducing bladder muscle contractions. The addition of a bromine atom at the 7th position of the benzofuran ring in Darifenacin results in this compound, which may exhibit unique pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo Darifenacin involves the bromination of Darifenacin. The process typically includes the following steps:
Bromination: Darifenacin is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Using industrial-grade brominating agents and solvents in large reactors.
Purification: Employing large-scale purification techniques such as industrial chromatography or crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo Darifenacin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 7-Bromo Darifenacin is used as a reference standard in analytical chemistry for the development and validation of analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Biology: In biological research, this compound is used to study the pharmacological effects of muscarinic receptor antagonists and their role in bladder function and other physiological processes .
Medicine: The compound is investigated for its potential therapeutic applications in treating overactive bladder syndrome and other conditions related to muscarinic receptor activity .
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and formulations targeting muscarinic receptors .
Mechanism of Action
7-Bromo Darifenacin exerts its effects by selectively antagonizing the muscarinic M3 receptor. The M3 receptors are involved in the contraction of bladder and gastrointestinal smooth muscles, saliva production, and iris sphincter function. By blocking these receptors, this compound reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder such as urgency and frequency .
Comparison with Similar Compounds
Darifenacin: The parent compound, which is also a selective muscarinic M3 receptor antagonist.
Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.
Myrbetriq (Mirabegron): A beta-3 adrenergic agonist used for similar indications.
Comparison:
Selectivity: 7-Bromo Darifenacin, like Darifenacin, is highly selective for the M3 receptor, whereas Oxybutynin has broader muscarinic receptor activity.
Side Effects: Due to its selectivity, this compound may have fewer side effects related to non-M3 muscarinic receptor blockade compared to Oxybutynin.
Biological Activity
7-Bromo Darifenacin is a derivative of darifenacin, a selective antagonist of the muscarinic M3 receptor, primarily used in the treatment of overactive bladder (OAB). The biological activity of this compound is significant in pharmacological research, particularly concerning its effects on muscarinic receptors and potential therapeutic applications.
This compound selectively antagonizes the muscarinic M3 receptors, which are crucial for bladder contraction and gastrointestinal motility. By blocking these receptors, it reduces involuntary bladder contractions, alleviating symptoms associated with OAB such as urgency and frequency of urination .
Pharmacological Profile
The pharmacological properties of this compound can be summarized as follows:
- Selectivity : It exhibits a high selectivity for M3 receptors over other muscarinic subtypes, with a pKi value indicating strong binding affinity .
- Efficacy : In clinical studies, darifenacin has shown significant improvements in patient-reported outcomes related to bladder conditions .
- Adverse Effects : Common side effects include dry mouth and constipation, which are generally mild and infrequently lead to treatment discontinuation .
Clinical Studies
A multicenter, double-blind study evaluated the efficacy of darifenacin (including this compound) in patients with OAB. Key findings include:
- Patient Population : 561 patients participated, predominantly female (85%).
- Dosage and Administration : Patients received either 7.5 mg or 15 mg of darifenacin once daily.
- Outcomes : Significant reductions in micturition frequency and urgency were observed at both dosages compared to placebo. The number of incontinence episodes decreased by 67.7% for the 7.5 mg group and 72.8% for the 15 mg group .
Case Studies
In an open-label study involving patients dissatisfied with previous treatments, darifenacin was administered at escalating doses. Results indicated:
- Satisfaction Rates : Over 85% of patients reported satisfaction with treatment after 12 weeks.
- Symptom Improvement : Significant enhancements in Patient's Perception of Bladder Condition (PPBC) scores were noted, indicating a shift from moderate/severe problems to minor issues .
Applications in Research
This compound serves as a reference compound in various research applications:
- Analytical Chemistry : It is utilized in high-performance liquid chromatography (HPLC) and mass spectrometry for method development and validation.
- Antibacterial Studies : Recent studies have explored its derivatives' antibacterial properties against pathogens like Staphylococcus aureus.
- Nanoparticle Development : Research into drug delivery systems has involved the formulation of darifenacin-loaded liquid crystal nanoparticles, enhancing bioavailability and therapeutic efficacy.
Comparative Data Table
Properties
CAS No. |
1391080-43-5 |
---|---|
Molecular Formula |
C28H29BrN2O2 |
Molecular Weight |
505.456 |
IUPAC Name |
2-[(3S)-1-[2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C28H29BrN2O2/c29-25-18-20(17-21-13-16-33-26(21)25)11-14-31-15-12-24(19-31)28(27(30)32,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-10,17-18,24H,11-16,19H2,(H2,30,32)/t24-/m1/s1 |
InChI Key |
OAVXDCGPWGKRGX-XMMPIXPASA-N |
SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC(=C5C(=C4)CCO5)Br |
Synonyms |
(3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.